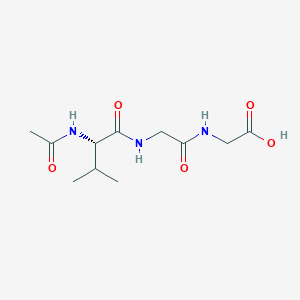
N-Acetyl-L-valylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-valylglycylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is composed of N-acetylated valine, glycine, and glycine residues, forming a tripeptide structure. The acetylation of the N-terminal valine enhances the stability and bioavailability of the peptide, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal glycine to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-valine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
N-Acetyl-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
科学的研究の応用
N-Acetyl-L-valylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: The peptide is explored for its potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: this compound is utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
作用機序
The mechanism of action of N-Acetyl-L-valylglycylglycine involves its interaction with specific molecular targets and pathways. The acetylation of the N-terminal valine enhances its stability and bioavailability, allowing it to effectively interact with target proteins and enzymes. The peptide can modulate various biological processes, including signal transduction, cellular adhesion, and immune responses, by binding to specific receptors and activating downstream pathways.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A precursor to the antioxidant glutathione, used in medicine for its mucolytic and detoxifying properties.
N-Acetyl-L-leucine: Studied for its potential therapeutic applications in neurological disorders.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function and stress response.
Uniqueness
N-Acetyl-L-valylglycylglycine is unique due to its specific tripeptide structure and the presence of N-acetylated valine. This combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
23506-47-0 |
|---|---|
分子式 |
C11H19N3O5 |
分子量 |
273.29 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(2)10(14-7(3)15)11(19)13-4-8(16)12-5-9(17)18/h6,10H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)/t10-/m0/s1 |
InChIキー |
IPERFWKHPMCNRE-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


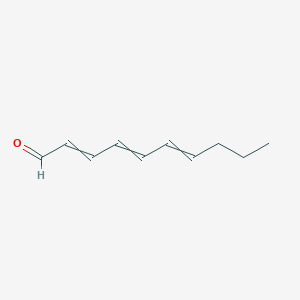
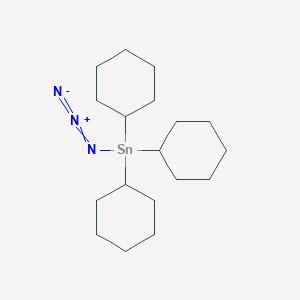
![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)

![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)
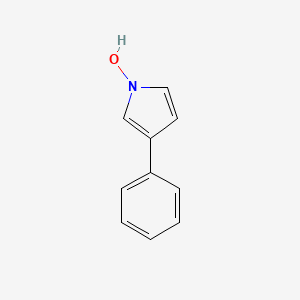
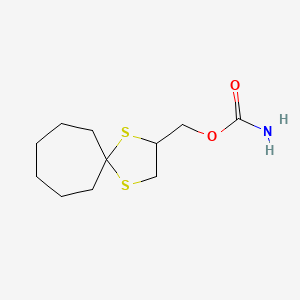
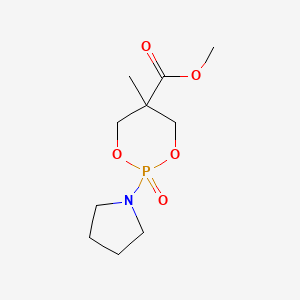

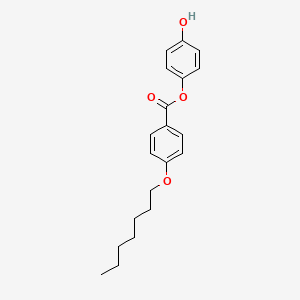
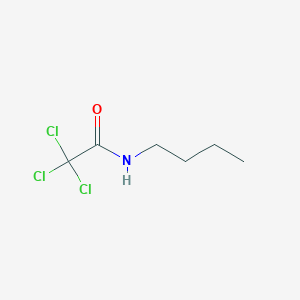
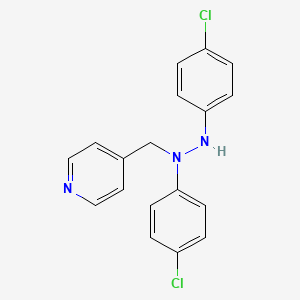
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
